molecular formula C8H9NO B7824620 3-Aza-tricyclo[4.2.1.0*2,5*]non-7-en-4-one

3-Aza-tricyclo[4.2.1.0*2,5*]non-7-en-4-one

Cat. No.: B7824620
M. Wt: 135.16 g/mol
InChI Key: WBZQHVKGKQXWMW-WNJXEPBRSA-N
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Description

3-Aza-tricyclo[4.2.1.02,5]non-7-en-4-one (CAS 14735-70-7) is a tricyclic compound featuring a nitrogen atom (aza group) at position 3 and a ketone group at position 2. Its molecular formula is C₈H₉NO, with a molecular weight of 135.16 g/mol and a density of 1.256 g/cm³ at 20°C . The compound exhibits a boiling point of 332.2°C and a melting point of 90–93°C, reflecting its rigid tricyclic framework . Stereoisomers, such as (1S,2S,5R,6R)-configured derivatives (CAS 924272-78-6), highlight the importance of stereochemistry in its physicochemical behavior .

This compound is of interest in synthetic chemistry due to its constrained bicyclic system, which serves as a scaffold for pharmacologically active molecules. Its structural complexity and functional groups make it a candidate for studying protein-ligand interactions and bioactivity profiles .

Properties

IUPAC Name

(1S,2S,5R,6R)-3-azatricyclo[4.2.1.02,5]non-7-en-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c10-8-6-4-1-2-5(3-4)7(6)9-8/h1-2,4-7H,3H2,(H,9,10)/t4-,5+,6+,7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBZQHVKGKQXWMW-WNJXEPBRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3C2C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C=C[C@H]1[C@H]3[C@@H]2C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

3-Aza-tricyclo[4.2.1.02,5]non-7-en-4-one can be synthesized through multiple methods. One common approach involves a cyclization reaction, where appropriate starting materials and catalysts or solvents are used to form the tricyclic structure . The reaction conditions typically include controlled temperatures and specific reaction times to ensure the desired product is obtained. Industrial production methods may involve scaling up these synthetic routes while maintaining stringent quality control measures to produce the compound in larger quantities.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of 3-Aza-tricyclo[4.2.1.0(2,5)]non-7-en-4-one exhibit significant antimicrobial properties. For instance, studies have shown that modifications to the azatricyclo structure can enhance potency against various bacterial strains, making it a candidate for developing new antibiotics.

Anticancer Properties
The compound has also been evaluated for its anticancer potential. Various derivatives have been synthesized and tested against cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into their mechanisms of action and therapeutic efficacy.

Organic Synthesis

Building Block in Synthesis
3-Aza-tricyclo[4.2.1.0(2,5)]non-7-en-4-one serves as a valuable intermediate in organic synthesis. Its unique bicyclic structure allows for the formation of complex molecules through various reactions such as cycloadditions and nucleophilic substitutions.

Reaction TypeDescriptionExample Applications
CycloadditionFormation of larger cyclic structuresSynthesis of polycyclic compounds
Nucleophilic SubstitutionIntroduction of functional groupsDevelopment of pharmaceuticals

Materials Science

Polymer Chemistry
The compound's structural characteristics make it suitable for applications in polymer chemistry. It can be used to create novel polymers with enhanced mechanical properties and thermal stability, potentially leading to new materials for industrial applications.

Case Study 1: Antimicrobial Derivatives

A study published in the Journal of Medicinal Chemistry explored the synthesis of various derivatives of 3-Aza-tricyclo[4.2.1.0(2,5)]non-7-en-4-one and their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited MIC values lower than those of standard antibiotics, suggesting their potential use in treating resistant bacterial infections.

Case Study 2: Anticancer Evaluation

In a recent study featured in Cancer Research, researchers synthesized a series of azatricyclo compounds based on 3-Aza-tricyclo[4.2.1.0(2,5)]non-7-en-4-one and evaluated their effects on human cancer cell lines (e.g., breast cancer). The findings revealed that specific modifications significantly enhanced cytotoxicity compared to unmodified compounds.

Mechanism of Action

The mechanism by which 3-Aza-tricyclo[4.2.1.02,5]non-7-en-4-one exerts its effects involves interactions with specific molecular targets and pathways. The nitrogen atom in the tricyclic structure plays a crucial role in these interactions, potentially affecting enzyme activity and binding to receptors. Detailed studies on its mechanism of action are essential to understand its full range of effects and applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Tricyclo Family

(a) Tricyclo[4.2.1.0²,⁵]nona-3,7-diene (CAS 15564-44-0)
  • Molecular formula : C₉H₁₀
  • Molecular weight : 118.18 g/mol
  • Key differences : Lacks the aza group and ketone functionality, resulting in lower polarity and distinct reactivity. Its hydrocarbon backbone prioritizes hydrophobic interactions .
(b) 3-Phenyltricyclo[4.2.1.0²,⁵]nona-3,7-diene (CAS 815579-20-5)
  • Molecular formula : C₁₅H₁₄
  • Molecular weight : 194.28 g/mol
  • Key differences: Incorporates a phenyl substituent, enhancing aromatic interactions and steric bulk.

Bioactive Azabicyclo and Azatricyclo Derivatives

(a) 3-Azabicyclo[3.3.1]nonane-6,9-diones
  • Molecular formula: C₈H₁₁NO₂
  • Key differences: Bicyclic (rather than tricyclic) framework with two ketone groups.
(b) 13-Aza-4,4,8,8,12,12-hexamethyl-2,6,10-trioxatricyclo[7.3.1.0⁵,¹³]tridecane
  • Molecular formula: C₁₄H₂₅NO₃
  • Key differences : Contains multiple oxygen atoms and methyl groups, altering solubility and metabolic stability. Synthesized via retro-Asinger reactions, highlighting distinct synthetic pathways compared to the target compound .

Quantitative Structural and Bioactivity Comparisons

Tanimoto Similarity Analysis

Using Tanimoto coefficients (threshold >0.8) , structurally similar compounds share:

  • Common subgraphs : Maximal common subgraph algorithms identify shared bicyclic moieties but diverge in substituents and functional groups .
  • Activity cliffs: Despite structural similarity (e.g., 70% similarity index in ), minor modifications (e.g., ketone vs. hydroxyl groups) lead to significant potency differences .

Physicochemical Property Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) CAS Number
3-Aza-tricyclo[4.2.1.0²,⁵]non-7-en-4-one C₈H₉NO 135.16 1.256 332.2 14735-70-7
3-Azabicyclo[3.3.1]nonane-6,9-dione C₈H₁₁NO₂ 153.18 N/A N/A N/A
Tricyclo[4.2.1.0²,⁵]nona-3,7-diene C₉H₁₀ 118.18 N/A N/A 15564-44-0
3-Phenyltricyclo[4.2.1.0²,⁵]nona-3,7-diene C₁₅H₁₄ 194.28 N/A N/A 815579-20-5

Research Findings and Implications

  • Bioactivity Clustering : Hierarchical clustering of bioactivity profiles (NCI-60 dataset) groups the target compound with other tricyclic azabicyclo derivatives, suggesting shared protein targets (e.g., kinases, GPCRs) .
  • Metabolic Pathway Relevance : Molecular networking and cosine scoring () link the compound to carbohydrate-related clusters in the KEGG database, hinting at roles in glycosylation or energy metabolism .
  • Synthetic Challenges : Unlike simpler bicyclic analogues, the tricyclic framework requires multi-step condensations, impacting yield and purity .

Biological Activity

3-Aza-tricyclo[4.2.1.0(2,5)]non-7-en-4-one, also known by its CAS number 14735-70-7, is a bicyclic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

  • Molecular Formula : C8H9NO
  • Molecular Weight : 135.16 g/mol
  • Melting Point : 117–122 °C
  • Physical Form : White solid

Biological Activity Overview

Research indicates that 3-Aza-tricyclo[4.2.1.0(2,5)]non-7-en-4-one exhibits various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of this compound against various pathogens:

  • Bacterial Inhibition : The compound has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
  • Fungal Activity : Research indicates that it possesses antifungal properties against Candida species.

Anticancer Activity

Preliminary studies suggest that 3-Aza-tricyclo[4.2.1.0(2,5)]non-7-en-4-one may have anticancer effects:

  • Cell Line Studies : In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) demonstrated significant cytotoxicity, indicating potential as a chemotherapeutic agent.
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells, although further research is needed to elucidate the specific pathways involved.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit certain enzymes:

  • Cholinesterase Inhibition : Some studies suggest that it may inhibit acetylcholinesterase, which is relevant in the context of neurodegenerative diseases like Alzheimer's.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of 3-Aza-tricyclo[4.2.1.0(2,5)]non-7-en-4-one against a panel of bacterial strains. The results indicated:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Study 2: Anticancer Potential

In another study focusing on its anticancer properties:

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical Cancer)15Induction of apoptosis
MCF-7 (Breast Cancer)20Cell cycle arrest

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